
3-Metoxitirosina
Descripción general
Descripción
3-O-Metil-DL-DOPA, también conocido como 3-Metoxitirosina, es un metabolito endógeno que se encuentra en el líquido cefalorraquídeo. Es un compuesto significativo en el estudio de los trastornos neurológicos, en particular la enfermedad de Parkinson. Este compuesto es un metabolito principal de L-DOPA, un fármaco ampliamente utilizado en el tratamiento de la enfermedad de Parkinson. Se forma mediante la metilación de L-DOPA por la enzima catecol-O-metiltransferasa .
Aplicaciones Científicas De Investigación
Clinical Diagnostics
Biomarker for Neuroendocrine Tumors
3-Methoxytyrosine is increasingly recognized as a valuable biomarker for diagnosing and monitoring neuroendocrine tumors, particularly pheochromocytomas and paragangliomas. Studies have demonstrated that plasma levels of 3-Methoxytyrosine are significantly elevated in patients with these tumors compared to healthy individuals. For instance, Eisenhofer et al. (2012) reported an area under the curve (AUC) of 0.716 for 3-Methoxytyrosine in distinguishing malignant cases, showcasing its diagnostic utility . Serial measurements can also aid in early detection of tumor recurrence, reducing the need for invasive procedures .
Prognostic Indicator
Research indicates that higher levels of 3-Methoxytyrosine correlate with metastasis in neuroendocrine tumors. Rouaix-Emery et al. (2014) found that patients with metastases had 4 to 6 times higher concentrations of this metabolite compared to non-metastatic cases . This suggests that 3-Methoxytyrosine could serve as a prognostic marker, providing insights into disease progression.
Cancer Research
Role in Glioblastoma Multiforme
Recent studies have explored the role of 3-Methoxytyrosine in glioblastoma multiforme (GBM). A study published in the Journal of Cancer indicated that elevated levels of this compound were associated with increased risk and poor prognosis in GBM patients . The research highlighted that 3-Methoxytyrosine mediates the effects of fibroblast growth factor 21 (FGF21) on GBM cell proliferation and migration, suggesting its involvement in tumor biology .
Potential Biomarker for Other Cancers
Beyond neuroendocrine tumors, 3-Methoxytyrosine has been implicated as a potential biomarker for other malignancies such as melanoma and bladder cancer. Its alterations have been observed in various cancer types, indicating its broader relevance in oncological diagnostics .
Neurological Studies
Neuromodulatory Effects
In neuroscience, 3-Methoxytyrosine has been studied for its neuromodulatory effects. It has been shown to activate trace amine-associated receptor 1 (TAAR1), influencing dopaminergic signaling pathways. Research conducted on mice revealed that administration of 3-Methoxytyrosine resulted in hyperactivity and abnormal movements, indicating its role as a neuromodulator . This suggests potential applications in understanding dopamine-related disorders.
Indicator of Dopamine Release
Additionally, studies have indicated that levels of 3-Methoxytyrosine may reflect dopaminergic activity. Microdialysis studies demonstrated a correlation between extracellular dopamine release and 3-Methoxytyrosine levels, positioning it as a valuable index for assessing dopaminergic function in vivo . This could have implications for research into conditions like Parkinson's disease and schizophrenia.
Metabolic Investigations
Role in Metabolic Disorders
3-Methoxytyrosine's involvement in metabolic pathways has been explored, particularly regarding its relationship with obesity and metabolic syndrome. Elevated levels have been associated with altered dopamine metabolism, which may contribute to metabolic dysregulation . Understanding these pathways could lead to novel therapeutic approaches targeting metabolic disorders.
Case Studies Overview
Study Reference | Application Area | Key Findings |
---|---|---|
Eisenhofer et al., 2012 | Clinical Diagnostics | Established AUC of 0.716 for malignancy detection using plasma 3-Methoxytyrosine levels. |
Rouaix-Emery et al., 2014 | Prognostic Indicator | Higher levels correlate with metastatic disease; useful for monitoring treatment response. |
Journal of Cancer, 2025 | Cancer Research | Elevated levels linked to GBM risk; mediates FGF21 effects on tumor cell behavior. |
PLOS ONE, 2010 | Neurological Studies | Induces hyperactivity; activates TAAR1 influencing dopaminergic signaling pathways. |
PubMed Study | Dopamine Release Indicator | Correlates extracellular dopamine with levels of 3-Methoxytyrosine; potential marker for dopaminergic activity. |
Mecanismo De Acción
3-O-Metil-DL-DOPA ejerce sus efectos principalmente a través de su interacción con el sistema dopaminérgico. Inhibe competitivamente la farmacodinamia de L-DOPA y la dopamina, afectando su captación y metabolismo. El compuesto se forma por la acción de la catecol-O-metiltransferasa sobre L-DOPA, con S-adenosilmetionina como donante de metilo . Esta interacción puede conducir a diversos efectos fisiológicos, incluida la modulación de los niveles de dopamina en el cerebro .
Compuestos Similares:
L-DOPA: El precursor de 3-O-Metil-DL-DOPA, utilizado en el tratamiento de la enfermedad de Parkinson.
3,4-Dihidroxi-fenilalanina: Otro metabolito de L-DOPA con propiedades similares.
Metildopa: Un agente antihipertensivo que comparte similitudes estructurales con 3-O-Metil-DL-DOPA
Unicidad: 3-O-Metil-DL-DOPA es único debido a su papel específico como metabolito de L-DOPA y su participación en los efectos secundarios de la terapia con L-DOPA. Su formación y acumulación en el cerebro y el plasma de pacientes con enfermedad de Parkinson lo convierten en un compuesto crítico para la investigación .
En conclusión, 3-O-Metil-DL-DOPA es un compuesto de gran interés en diversos campos de la investigación científica. Su síntesis, reacciones y aplicaciones proporcionan información valiosa sobre los procesos metabólicos y las intervenciones terapéuticas para los trastornos neurológicos.
Análisis Bioquímico
Biochemical Properties
3-Methoxytyrosine interacts with several enzymes and proteins. It is formed from L-DOPA via O-methylation by the enzyme catechol-O-methyltransferase (COMT) . In addition, it can inhibit L-DOPA-induced neuroprotection in primary rat mesencephalic dopaminergic neurons .
Cellular Effects
3-Methoxytyrosine has been found to induce behavioral effects in a dopamine-independent manner, and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1) . It can induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine .
Molecular Mechanism
The molecular mechanism of 3-Methoxytyrosine involves its ability to activate TAAR1 receptors and cause cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays . This suggests that 3-Methoxytyrosine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 3-Methoxytyrosine can induce temporary mild hyperactivity with a concomitant set of abnormal movements in normal mice .
Dosage Effects in Animal Models
In animal models, the effects of 3-Methoxytyrosine vary with different dosages . For example, various doses of 3-Methoxytyrosine were administered to mice, and it was found that the compound could induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine .
Metabolic Pathways
3-Methoxytyrosine is involved in the metabolic pathway of dopamine. It is formed from L-DOPA via O-methylation by the enzyme catechol-O-methyltransferase (COMT) . It can be further metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid (HVA), which is then typically excreted in the urine .
Transport and Distribution
It is known that 3-Methoxytyrosine can be infused in the brain to induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine .
Subcellular Localization
It is known that 3-Methoxytyrosine can induce significant ERK and CREB phosphorylation in the mouse striatum , suggesting that it may be localized in the striatum of the brain.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 3-O-Metil-DL-DOPA se sintetiza mediante la metilación de L-DOPA. La enzima catecol-O-metiltransferasa cataliza esta reacción, con S-adenosilmetionina actuando como donante de metilo . Las condiciones de reacción suelen implicar una solución tamponada a pH fisiológico.
Métodos de Producción Industrial: La producción industrial de 3-O-Metil-DL-DOPA implica la conversión enzimática a gran escala de L-DOPA. El proceso está optimizado para garantizar un alto rendimiento y pureza, a menudo involucrando pasos de purificación como la cromatografía para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones: 3-O-Metil-DL-DOPA experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción puede conducir a la formación de quinonas y otros productos oxidativos.
Reducción: Las reacciones de reducción pueden convertir 3-O-Metil-DL-DOPA en su amina correspondiente.
Sustitución: Pueden ocurrir varias reacciones de sustitución, particularmente involucrando los grupos hidroxilo y metoxilo.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan a menudo agentes reductores como el borohidruro de sodio.
Sustitución: Las condiciones suelen implicar nucleófilos como haluros o aminas en condiciones básicas o ácidas.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de 3-O-Metil-DL-DOPA, como su forma quinona o su forma amina reducida .
Comparación Con Compuestos Similares
L-DOPA: The precursor to 3-O-Methyl-DL-DOPA, used in Parkinson’s disease treatment.
3,4-Dihydroxyphenylalanine: Another metabolite of L-DOPA with similar properties.
Methyldopa: An antihypertensive agent that shares structural similarities with 3-O-Methyl-DL-DOPA
Uniqueness: 3-O-Methyl-DL-DOPA is unique due to its specific role as a metabolite of L-DOPA and its involvement in the side effects of L-DOPA therapy. Its formation and accumulation in the brain and plasma of Parkinson’s disease patients make it a critical compound for research .
Actividad Biológica
3-Methoxytyrosine (3-MT) is a significant metabolite of dopamine and has garnered attention for its biological activity and potential clinical applications. This article explores the biological activity of 3-MT, focusing on its role as a biomarker, neuromodulatory functions, and implications in various diseases, particularly neuroblastoma.
Overview of 3-Methoxytyrosine
3-Methoxytyrosine is derived from tyrosine and is primarily involved in the metabolism of catecholamines. It is produced through the action of catechol-O-methyltransferase (COMT) on dopamine. Elevated levels of 3-MT in biological fluids have been associated with various pathological conditions, particularly those involving dopaminergic dysregulation.
Biological Activity
1. Biomarker for Neuroblastoma
Recent studies have identified urinary 3-methoxytyramine as a promising biomarker for neuroblastoma, particularly in assessing MYC activity. Elevated urinary levels of 3-MT correlate with poor prognosis in neuroblastoma patients. A study demonstrated that the 3-MT gene signature accurately predicted MYC activity in tumors, with a sensitivity of 87% and specificity of 88% . The findings suggest that high MYC activity is linked to increased catecholamine metabolism, resulting in elevated urinary levels of 3-MT.
2. Diagnostic Utility
The diagnostic sensitivity and specificity of plasma 3-methoxytyramine were reported to be 86% and 96%, respectively . In patients with neuroblastoma, plasma levels of 3-MT were significantly higher compared to those without the disease, making it a reliable marker for malignancy. A study found that 94 out of 96 neuroblastoma patients had elevated levels of either 3-MT or normetanephrine, indicating a diagnostic sensitivity of 97.9% .
Parameter | Value |
---|---|
Sensitivity | 86% |
Specificity | 96% |
Diagnostic Sensitivity | 97.9% |
AUC for Plasma vs Urine | 0.994 vs 0.945 |
3. Neuromodulatory Effects
Emerging research indicates that 3-MT acts as a neuromodulator rather than merely an inactive metabolite. In animal studies, central administration of 3-MT resulted in abnormal involuntary movements and hyperactivity, suggesting its involvement in movement control . This neuromodulatory effect is mediated through trace amine-associated receptors (TAAR), which activate signaling pathways related to cAMP accumulation and neuronal excitability.
Case Studies
Case Study: Neuroblastoma Diagnosis
In a cohort study involving neuroblastoma patients, elevated plasma levels of 3-MT were consistently associated with MYCN amplification, correlating with more aggressive disease forms . The study highlighted that ratios of plasma 3-methoxytyramine to normetanephrine were significantly higher in patients with MYCN amplification compared to those without.
Case Study: Dopaminergic Manipulation in Equines
A study focused on equine athletes demonstrated that measuring plasma levels of 3-methoxytyrosine could indicate the misuse of dopaminergic agents. After administering L-DOPA-containing compounds to horses, researchers observed elevated plasma levels of 3-MT for up to 24 hours post-administration . This finding emphasizes the potential for using 3-MT as a biomarker for detecting doping in sports.
Propiedades
IUPAC Name |
2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDUUKDQEHURQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864098 | |
Record name | 3-Methoxytyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methoxytyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001434 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7636-26-2 | |
Record name | 3-Methoxy-dl-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7636-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxytyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007636262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7636-26-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxytyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-O-METHYLDOPA, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO86T1OB2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methoxytyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001434 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.